Nemertelline

Descripción

Historical Context of Nemertelline Discovery and Early Characterization

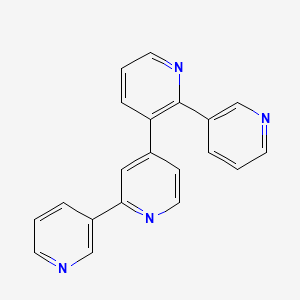

This compound, a tetra-pyridine alkaloid, was first isolated in 1976 from the marine hoplonemertean worm Amphiporus angulatus. wikipedia.orgcapes.gov.br The initial structural elucidation was conducted using mass spectrometry and proton NMR spectroscopy. capes.gov.br However, the initially proposed structure was later revised in 1995 by Cruskie et al. to its correct form as 3,2':3',4'':2'',3'''-quaterpyridine. acs.orgresearchgate.net This revision was confirmed through the total synthesis of the compound and X-ray analysis, which also provided its conformation in the solid state. researchgate.net The discovery was significant as this compound was the first reported natural product containing a tetrapyridyl structure, bearing a structural resemblance to the tobacco alkaloid nicotelline. capes.gov.br

Biological Origin and Taxonomic Classification of this compound-Producing Organisms

This compound is a natural product of nemertean worms, also known as ribbon worms (Phylum Nemertea). nih.gov The primary source from which this compound has been isolated is the species Amphiporus angulatus, a member of the class Hoplonemertea. wikipedia.orgresearchgate.net Nemerteans are a phylum of unsegmented, coelomate worms that are mostly found in marine environments. researchgate.net Hoplonemerteans are characterized by the presence of a proboscis armed with a stylet, which is used to hunt prey. nih.govresearchgate.net The toxins produced by these worms, including this compound, are believed to serve in both capturing prey and as a chemical defense against predators. wikipedia.orgnih.gov

Significance of this compound within the Field of Marine Natural Products Chemistry

The unique tetrapyridyl structure of this compound has made it a compound of considerable interest in the field of marine natural products chemistry. researchgate.net Its novel chemical architecture spurred research into synthetic methodologies for creating complex polypyridine systems. acs.orgnih.gov Furthermore, the neurotoxic properties of this compound have established it as a valuable tool for studying the nervous system, particularly crustacean neurophysiology. wikipedia.orgnih.gov While it is the most abundant pyridyl alkaloid in Amphiporus angulatus, its ecological role is not fully understood, as it exhibits only moderate toxicity to crustaceans. nih.gov This has led to suggestions that it may also possess other biological activities, such as antimicrobial properties. nih.gov The study of this compound and its analogs continues to contribute to our understanding of the chemical diversity and pharmacological potential of marine-derived compounds. researchgate.netmdpi.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-pyridin-3-yl-3-(2-pyridin-3-ylpyridin-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4/c1-4-16(13-21-8-1)19-12-15(7-11-23-19)18-6-3-10-24-20(18)17-5-2-9-22-14-17/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWRILUGNLIYGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CC(=C2)C3=C(N=CC=C3)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208401 | |

| Record name | 3,2':3',2'':4'',3'''-Quaterpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59697-14-2 | |

| Record name | Nemertelline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59697-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nemertelline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059697142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,2':3',2'':4'',3'''-Quaterpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEMERTELLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45M2T55WTP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Methodologies for Isolation and Purification of Nemertelline

Strategies for Extraction from Biological Matrices

The initial step in isolating nemertelline involves its extraction from the tissues of the nemertean worm, a classic example of a complex biological matrix. wisdomlib.orgnih.gov Early attempts at isolating pyridyl alkaloids from these organisms relied on methods prevalent for plant alkaloid extraction, such as solvent extraction followed by fractional crystallization using acids like picric acid to form sparingly soluble salts. nih.govnih.gov While partially successful for obtaining crude alkaloid mixtures, these methods often yielded insufficient quantities of pure compound for detailed structural analysis. nih.govnih.gov

Modern extraction strategies are more refined, typically involving homogenization of the worm tissue in a buffered solution, followed by solvent-solvent extraction. A common approach involves partitioning the alkaloids into a basic chloroform (B151607) or methylene (B1212753) chloride phase. nih.govnih.gov This exploits the weakly basic nature of this compound and related pyridyl compounds, allowing for their selective separation from more polar and non-basic endogenous components present in the worm tissue. nih.gov The general principle is to separate the analytes of interest from interfering substances like proteins, lipids, and salts that constitute the biological matrix. nih.govslideshare.net The resulting organic extract, containing a mixture of alkaloids, serves as the starting point for further purification.

Table 1: Overview of Extraction Strategies for this compound from Amphiporus angulatus

| Extraction Step | Method/Solvent | Purpose | Reference |

|---|---|---|---|

| Initial Extraction | Homogenization in buffer, solvent partitioning | To create a crude extract containing alkaloids. | nih.govnih.gov |

| Liquid-Liquid Extraction | Chloroform or Methylene Chloride (basic phase) | To selectively extract weakly basic alkaloids like this compound from the aqueous homogenate. | nih.govnih.gov |

Chromatographic Techniques for High-Purity this compound Isolation

Chromatography is the cornerstone for isolating this compound to a high degree of purity from the crude alkaloid extract. A multi-step chromatographic approach is often necessary to resolve the complex mixture, which includes this compound, its structural analogs, and other pyridyl compounds like 2,3′-bipyridyl and anabaseine (B15009). nih.govnih.gov

Initial purification steps have historically involved preparative layer chromatography (PLC) and repeated silica (B1680970) gel (SG) column chromatography. nih.gov These techniques separate compounds based on their polarity, with this compound being eluted from the basic chloroform extract under basic conditions. nih.gov

For achieving high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reverse-phase HPLC, typically using C18 columns, is particularly effective. researchgate.net In this technique, compounds are separated based on their hydrophobicity. The mobile phase usually consists of a gradient mixture of an organic solvent (like acetonitrile) and an aqueous buffer. clockss.org By carefully optimizing the solvent gradient and pH, it is possible to achieve excellent separation of this compound from closely related alkaloids. The purity of the isolated this compound is subsequently confirmed using analytical techniques such as tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Table 2: Chromatographic Methods for this compound Purification

| Technique | Stationary Phase | Mobile Phase Example | Key Function | Reference |

|---|---|---|---|---|

| Preparative Layer Chromatography (PLC) | Silica Gel | Varies | Initial separation of alkaloids from crude extract. | nih.gov |

| Column Chromatography | Silica Gel | Varies (e.g., basic conditions) | Fractionation of the alkaloid mixture. | nih.gov |

Advanced Approaches for this compound Fractionation and Enrichment

Enrichment of this compound from the initial extract is a critical prerequisite for final purification. Advanced fractionation strategies aim to systematically increase the concentration of the target compound in a given fraction.

One of the earliest approaches was fractional crystallization , where the alkaloids were converted into salts (e.g., picrates) with different solubilities, allowing for a rudimentary separation. nih.govnih.gov However, this method is often inefficient for complex mixtures of similar compounds.

A more effective and widely used strategy is bioassay-guided fractionation . mdpi.com While specific applications to this compound isolation are not detailed in the provided literature, this general principle is highly relevant. It involves testing the biological activity (e.g., neurotoxicity on crustaceans) of different fractions obtained from chromatography. nih.govresearchgate.net Fractions showing the highest activity are selected for further purification, which efficiently focuses the isolation effort on the bioactive compounds of interest.

Repeated column chromatography is a fundamental enrichment technique. nih.gov By passing the extract through multiple chromatographic columns with varying conditions (e.g., different solvent systems or stationary phases), a progressive enrichment of this compound is achieved. For instance, an initial separation on a silica gel column can be followed by a different chromatographic mode, such as size-exclusion chromatography, which separates molecules based on size. mdpi.com More advanced strategies may employ two-dimensional chromatography, where fractions from a first chromatographic separation are directly subjected to a second, orthogonal separation system (e.g., normal-phase followed by reverse-phase), providing very high resolving power for complex samples. nih.gov These systematic fractionation and enrichment steps are indispensable for isolating this compound from the dozens of other alkaloids present in Amphiporus angulatus. nih.govnih.gov

Comprehensive Structural Elucidation of Nemertelline and Its Analogs

Application of High-Resolution Mass Spectrometry in Nemertelline Structural Analysis

High-Resolution Mass Spectrometry (HRMS) has been a cornerstone in determining the elemental composition and molecular weight of this compound and its analogs. mdpi.comdiva-portal.org Techniques such as time-of-flight (TOF) and electrospray ionization (ESI) have been instrumental in this regard.

Initial analyses using Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) established the molecular ion of this compound at a mass-to-charge ratio (m/z) of 310, corresponding to the molecular formula C₂₀H₁₄N₄. More recent studies employing high-resolution ESI-MS have provided highly accurate mass measurements, further confirming this composition. For instance, a high-resolution ESI-MS analysis of a derivative of the related alkaloid anabaseine (B15009) yielded an [M+H]⁺ ion that was in good agreement with the theoretical m/z, demonstrating the precision of this technique. nih.gov

Data-dependent MS/MS scans, often performed on the most abundant ion from a preceding MS scan, have been crucial for fragmentation analysis. mdpi.comnih.gov This provides valuable information about the connectivity of the pyridine (B92270) rings within the this compound structure. The fragmentation patterns of this compound and its analogs, such as dehydrothis compound and methylthis compound, have been compared to elucidate structural similarities and differences. mdpi.comnih.gov For example, two isomeric this compound derivatives were identified with identical m/z 308 molecular ions, and their structures were further investigated using other techniques. mdpi.com

Liquid chromatography coupled with mass spectrometry (LC-MS) has been essential for the separation and preliminary identification of this compound and its co-occurring alkaloids from crude extracts of Amphiporus angulatus. mdpi.comnih.gov

Table 1: High-Resolution Mass Spectrometry Data for this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed [M+H]⁺ (m/z) | Ionization Method | Reference |

| This compound | C₂₀H₁₄N₄ | 310.36 | 311 | ESI | guidechem.com |

| Dehydrothis compound Isomers | C₂₀H₁₂N₄ | 308.35 | 309 | ESI | mdpi.com |

| Tetrahydrothis compound | C₂₀H₁₈N₄ | 314.39 | 315 | ESI | mdpi.com |

| Anabaseine | C₁₀H₁₂N₂ | 160.22 | 161 | ESI | nih.gov |

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for this compound Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy has been the most powerful tool for the complete structural elucidation of this compound, including the connectivity of its four pyridine rings and the stereochemistry of its analogs. mdpi.comdiva-portal.org

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. For this compound, the ¹H NMR spectrum was crucial in identifying it as the natural product first reported in 1976. researchgate.net The aromatic region of the spectrum is particularly informative, revealing signals corresponding to the protons on the four interconnected pyridine rings. mdpi.com In the structural analysis of related compounds, such as tetrahydrothis compound, the proton NMR spectrum clearly indicated the presence of two 3-pyridyl moieties. mdpi.comnih.gov Similarly, for an isomer of the tobacco alkaloid anatabine, also isolated from Amphiporus angulatus, the aromatic proton peaks in the ¹H NMR spectrum revealed the presence of a single 3-pyridyl moiety. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Assignments and Correlations

While ¹³C NMR chemical shifts for this compound had been previously reported, the specific assignment of these shifts to the individual carbon atoms in the structure was a more recent development. mdpi.comnih.gov Through the use of two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), researchers have been able to assign the ¹³C values to 19 of the 20 carbons present in the this compound molecule. mdpi.comnih.gov These assignments are critical for confirming the proposed structure and for aiding in the structural determination of newly discovered related compounds. mdpi.comnih.gov

Table 2: Selected ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Ring/Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ring A | 8.6 - 9.2 | 148 - 152 |

| Ring B | 7.3 - 8.7 | 123 - 155 |

| Ring C | 7.2 - 8.5 | 124 - 150 |

| Ring D | 7.4 - 8.8 | 123 - 153 |

Note: The chemical shift ranges are approximate and can vary depending on the solvent and instrument frequency. The full, detailed assignments can be found in the supplementary materials of the cited research. mdpi.comnih.gov

Advanced NMR Experiments for Stereochemical and Conformational Analysis

To resolve the complex structure and stereochemistry of this compound and its analogs, a suite of advanced, multi-dimensional NMR experiments have been employed. These include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the connectivity of atoms within the individual pyridine rings. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly bonded to carbon atoms, allowing for the assignment of carbon signals based on their attached protons. mdpi.comnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity between protons and carbons (typically over two to three bonds). This was instrumental in determining the linkages between the four pyridine rings of this compound. mdpi.comnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This is particularly important for conformational analysis and for determining the relative stereochemistry of chiral centers in analogs like tetrahydrothis compound. mdpi.com

TOCSY (Total Correlation Spectroscopy): TOCSY can be used to identify all the protons within a spin system, which is useful for assigning signals in complex regions of the spectrum. mdpi.com

The use of high-field NMR instruments (e.g., 600 MHz and 800 MHz) equipped with cryogenic probes has been essential for obtaining high-quality spectra from sub-milligram quantities of these natural products. mdpi.com

Computational Chemistry Approaches in this compound Structural Verification

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has emerged as a valuable tool for verifying the structures of this compound and its analogs, as well as for understanding their properties. unipi.it DFT calculations can be used to predict the optimized geometry and NMR chemical shifts of a proposed structure. By comparing the calculated NMR data with the experimental data, researchers can gain confidence in the correctness of the assigned structure.

For example, DFT calculations have been used to study the site-selectivity in palladium-catalyzed cross-coupling reactions, which are relevant to the synthesis of this compound. researchgate.net These calculations help in understanding the electronic properties of the pyridine rings and how they influence reactivity. Furthermore, computational methods have been used to investigate the conformational preferences of related polypyridine systems. researchgate.net In the broader context of natural product chemistry, DFT calculations are increasingly used alongside experimental data to provide a more complete picture of molecular structure and reactivity.

Investigating the Biosynthetic Pathways of Nemertelline

Proposed Biosynthetic Precursors and Intermediates of Nemertelline

The biosynthesis of this compound is hypothesized to be a convergent process, likely originating from simpler pyridine-containing molecules. The structural characteristics of this compound and other alkaloids found in A. angulatus suggest a modular assembly. mdpi.comnih.gov

The most prominent hypothesis proposes that this compound is formed via the hetero-dimerization of two distinct bipyridyl precursors: anabaseine (B15009), which would provide rings A and B, and a precursor of isoanatabine, which would form rings C and D. mdpi.com This proposal is supported by the co-existence of these and other pyridyl alkaloids in the nemertean worm. mdpi.commdpi.com

Going further back in the pathway, it is suggested that the fundamental building block for the pyridyl rings is nicotinic acid or its amide, nicotinamide. mdpi.com From this primary metabolite, the pathway could diverge to create the necessary precursors. The formation of the 2-substituted rings within the final structure may involve either another nicotinate (B505614) molecule, the amino acid lysine (B10760008), or the sequential addition of short-chain fatty acids like acetate (B1210297) or malonate to an activated form of nicotinic acid, such as a thioester. mdpi.com

Furthermore, the biosynthesis of this compound analogs also appears to follow this modular logic. For instance, the formation of 3''-methyl-nemertelline is postulated to occur through the reaction of anabaseine with a 2-(3′-pyridyl)-3-methyl-1,2,5,6-tetrahydropyridyl precursor. mdpi.com Similarly, a hydroxylated version could arise from a 2-(3′-pyridyl)-3-hydroxy-1,2,5,6-tetrahydropyridyl precursor. mdpi.com Preliminary evidence for these specific precursors has been detected through GC-MS and LC-MS analyses of crude extracts from A. angulatus. mdpi.com

| Proposed Precursor/Intermediate | Role in this compound Biosynthesis |

| Nicotinic Acid / Nicotinamide | Fundamental building block for the pyridine (B92270) rings. mdpi.com |

| Lysine | Potential origin for the 2-substituted pyridine rings. mdpi.comimperial.ac.uk |

| Anabaseine | Proposed precursor providing Rings A and B of the this compound scaffold. mdpi.com |

| Isoanatabine (activated precursor) | Proposed precursor providing Rings C and D of the this compound scaffold. mdpi.com |

| 2-(3′-pyridyl)-3-methyl-1,2,5,6-tetrahydropyridyl | Postulated precursor for the biosynthesis of 3''-methyl-nemertelline. mdpi.com |

| 2-(3′-pyridyl)-3-hydroxy-1,2,5,6-tetrahydropyridyl | Postulated precursor for the biosynthesis of 3''-hydroxy-nemertelline. mdpi.com |

Enzymatic Transformations and Catalytic Mechanisms in this compound Biosynthesis

While the specific enzymes that catalyze the assembly of this compound have not yet been identified, researchers have proposed several classes of enzymes that are likely involved based on the predicted biosynthetic steps. mdpi.comresearchgate.net The complete elucidation of these enzymatic steps is a key area for future research and could enable the biosynthesis of both natural and artificial pyridine alkaloids for pharmacological use. mdpi.com It remains an open question whether these enzymes are produced by the worm itself or by symbiotic bacteria. mdpi.com

Based on the proposed pathway from nicotinic acid and lysine, several types of enzymatic reactions are anticipated:

Decarboxylation: Lysine decarboxylases are likely candidates for an early step in the pathway if lysine is indeed a precursor. mdpi.com

Oxidation and Reduction: The formation and modification of the various pyridine and tetrahydropyridine (B1245486) rings would necessitate the action of oxidoreductases. Cytochrome P450s have been suggested as potential enzymatic candidates for carrying out oxidative steps. mdpi.com The conversion of imines to amines, a key step in many alkaloid biosynthetic pathways, would be catalyzed by imine reductases. mdpi.com

Methylation: The biosynthesis of methylated analogs of this compound clearly points to the involvement of methyl transferase enzymes. mdpi.com

Condensation/Dimerization: The central proposed step, the dimerization of anabaseine and isoanatabine precursors, would require a specific enzyme capable of forming the key carbon-carbon bond between the two bipyridyl units. The mechanism for this crucial coupling reaction is currently unknown.

The biosynthesis of related piperidine (B6355638) and pyridine alkaloids in other organisms involves enzymes such as putrescine N-methyltransferase and tropinone (B130398) reductase, highlighting the types of catalytic functions essential for constructing such heterocyclic structures. ontosight.ai

Genetic and Genomic Insights into this compound Biosynthetic Gene Clusters

The genetic basis for this compound production in Amphiporus angulatus is largely unexplored. In many microorganisms, the genes encoding the enzymes for a specific secondary metabolite are organized into a contiguous block on the chromosome known as a Biosynthetic Gene Cluster (BGC). frontiersin.orgmdpi.com This clustering facilitates the co-regulation of all the necessary genes for the pathway.

However, transcriptomic studies on various nemertean species have, to date, focused almost exclusively on identifying peptidic toxins rather than the enzymes involved in alkaloid biosynthesis. mdpi.comresearchgate.netresearchgate.netresearchgate.net This represents a significant gap in the understanding of nemertean natural product biosynthesis. Future "omics" research on hoplonemerteans is needed to specifically search for the genes and gene clusters responsible for producing the diverse array of pyridyl alkaloids found in these organisms. mdpi.com

By analogy with microbial systems, a putative this compound BGC in A. angulatus or its symbionts would be expected to contain genes for the types of enzymes mentioned previously (e.g., P450s, reductases, decarboxylases). Genome mining of marine actinobacteria and other microbes has successfully identified BGCs for other pyridine and piperidine alkaloids, often involving polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) machinery. frontiersin.orgvliz.benih.gov The identification and characterization of the this compound BGC would be a monumental step forward, potentially enabling heterologous expression and production of this complex molecule.

Biological Activities and Molecular Mechanisms of Nemertelline Pre Clinical Focus

Neuropharmacological Activities of Nemertelline

This compound's neuroactivity is most pronounced in invertebrates, where it interacts with specific components of the nervous system to elicit its effects. nih.gov

Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): Subtype Specificity and Ligand Binding Kinetics

This compound's primary molecular targets are nicotinic acetylcholine receptors (nAChRs), where it acts as a neurotoxin by disrupting normal neural function. Its chemical structure, a tetra-pyridine alkaloid, allows it to mimic the endogenous neurotransmitter acetylcholine, facilitating its interaction with these receptors.

Research indicates that this compound demonstrates a degree of subtype specificity, although it is generally considered a non-selective nicotinic agonist. nih.gov Studies on crustacean nAChRs have shown that this compound can stimulate these receptors, leading to disruptions in neural signaling. Specifically, at low concentrations, it has been observed to stimulate nicotinic receptors in the stomatogastric ganglion of crayfish without inducing paralysis. This suggests a modulatory role at certain receptor subtypes. While it interacts with various nAChRs, its binding affinity and efficacy can vary significantly depending on the receptor subtype and the organism.

| Receptor Target | Organism/System | Observed Effect |

| Nicotinic Acetylcholine Receptors (nAChRs) | Crustaceans | Mimics acetylcholine, binds to receptors, and disrupts normal neurotransmission. |

| Stomatogastric Ganglion nAChRs | Crayfish | Stimulation at low concentrations without paralysis. |

Modulatory Effects on Ion Channels and Neurotransmission Pathways in Invertebrates

This compound's interaction with nAChRs directly impacts ion channel function and neurotransmission. In invertebrates, particularly crustaceans, this compound has been shown to stimulate an unusual receptor in the stomatogastric muscle that appears to be a chloride channel. nih.gov This action, shared with other nemertine alkaloids like anabaseine (B15009) and 2,3′-bipyridyl, suggests a mechanism that goes beyond typical nAChR agonism and involves the modulation of inhibitory pathways. nih.gov

The stimulation of these chloride channels can interfere with processes such as prey capture and digestion by affecting muscle function. researchgate.net By altering neurotransmitter release and receptor activation, this compound influences cholinergic signaling pathways, leading to altered sensory responses and, at higher concentrations, disruptions in motor function.

Comparative Analysis of this compound Neuroactivity with Other Marine Alkaloids

When compared to other marine alkaloids from nemertean worms, this compound displays a distinct neuroactivity profile.

Anabaseine: A potent neurotoxin found in several hoplonemertean species, anabaseine is a strong agonist at various nAChRs and is particularly effective at paralyzing the annelid prey of worms like Paranemertes peregrina. nih.govnih.gov Unlike this compound, which shows weak paralytic activity, anabaseine is a potent paralytic agent in both invertebrates and vertebrates. nih.govnih.gov Anabaseine's primary function is thought to be prey paralysis, as it is concentrated in the proboscis. nih.gov

2,3′-Bipyridyl: This alkaloid, also found in A. angulatus, is a potent and rapid paralytic agent in crustaceans, even more so than anabaseine. nih.gov However, it has negligible toxicity in mammals. capes.gov.br this compound, in contrast, is only moderately toxic to crustaceans and shows no toxicity in mice. nih.govoup.com

Nicotine (B1678760): The toxicity of this compound in crustaceans is similar to that of nicotine. wikipedia.orgcapes.gov.br However, a key difference lies in their effects on vertebrates; this compound is not toxic to mice, whereas nicotine is a potent vertebrate neurotoxin. nih.govoup.com

| Alkaloid | Primary Neuroactivity | Target Organisms | Paralytic Potency |

| This compound | Moderate neurotoxin, stimulates crustacean chemoreceptors and a stomatogastric muscle chloride channel. nih.govnih.gov | Crustaceans. nih.gov | Weak in crustaceans, none in mice. nih.gov |

| Anabaseine | Potent, non-selective nAChR agonist. nih.gov | Annelids, crustaceans, insects, vertebrates. nih.gov | High in invertebrates and vertebrates. nih.gov |

| 2,3′-Bipyridyl | Potent nAChR agonist in crustaceans. nih.govnih.gov | Crustaceans. nih.gov | High in crustaceans, negligible in vertebrates. nih.govcapes.gov.br |

| Nicotine | Potent, non-selective nAChR agonist. nih.gov | Insects, vertebrates. nih.gov | High in both invertebrates and vertebrates. nih.gov |

Ecological Functional Roles of this compound in Source Organisms

This compound, as the most abundant pyridine (B92270) alkaloid in Amphiporus angulatus, plays a significant, albeit complex, role in the worm's survival. nih.govnih.gov Its functions are primarily associated with interacting with other organisms in its environment, both prey and predators.

Role in Prey Capture and Immobilization

Hoplonemerteans, the group to which A. angulatus belongs, use a venomous proboscis to capture prey, which are often crustaceans. mdpi.comclockss.org The toxins in the venom are crucial for immobilizing the prey. nih.gov While other alkaloids like 2,3′-bipyridyl are potent paralytic agents, this compound displays only weak paralytic activity against crustaceans. nih.gov

Chemical Defense Mechanisms Against Predators

Spiny lobsters have been observed to be partially deterred by the toxins of A. angulatus; they will consume the worms if the defensive mucus is removed. mdpi.com The stimulation of pyridine receptors on the sensory nerves of lobsters by this compound and other alkaloids may act as a repellent. nih.gov This suggests that this compound's role in defense is not necessarily through direct toxicity but through sensory deterrence, making the worm unpalatable to potential predators. nih.govresearchgate.net There is also a proposition that this compound may possess antimicrobial properties, which would be advantageous in its microbe-rich environment, though direct evidence for this is still lacking. nih.gov

Antifouling Properties and Inhibition of Larval Settlement

This compound, a tetrapyridyl alkaloid isolated from the marine ribbon worm Amphiporus angulatus, has demonstrated significant potential as an antifouling agent. wikipedia.orgmdpi.com Its biological activity in this regard centers on its ability to inhibit the settlement of marine invertebrate larvae, a critical step in the biofouling process. mdpi.comnih.gov

Pre-clinical studies have specifically investigated this compound's effect on the larval stages of barnacles, such as Balanus amphitrite (Amphibalanus amphitrite). nih.gov Research shows that this compound effectively inhibits the settlement of barnacle larvae. nih.govnih.gov The effective concentration for 50% inhibition of larval settlement (IC50) has been reported at 3.2 μM. This level of activity is comparable to that of 2,3'-bipyridyl, another nemertine alkaloid known for its potent antifouling and neurotoxic effects. nih.govnih.gov

A key finding in the evaluation of this compound as a potential antifouling compound is the dissociation of its anti-settlement properties from its general toxicity. nih.gov While this compound inhibits barnacle settlement at concentrations similar to 2,3'-bipyridyl, it is markedly less toxic to crustaceans. nih.gov In one comparative study, this compound was found to be 136-fold less toxic than 2,3'-bipyridyl when injected into crayfish. nih.govresearchgate.net This low toxicity profile, combined with its promising efficacy in preventing larval settlement, suggests that this compound and related tetrapyridyls could be valuable for further investigation in the development of environmentally benign antifouling solutions. nih.govdoi.org

Table 1: Comparative Activity of this compound and Related Alkaloids

| Compound | Organism | Activity Type | Reported Value | Reference |

| This compound | Balanus amphitrite (Barnacle) | Inhibition of Larval Settlement (IC50) | 3.2 µM | nih.gov |

| This compound | Crayfish | Paralytic Toxicity (LD50) | > 240 µg | nih.gov |

| 2,3'-Bipyridyl | Balanus amphitrite (Barnacle) | Inhibition of Larval Settlement (IC50) | 4.1 µM | nih.gov |

| 2,3'-Bipyridyl | Crayfish | Paralytic Toxicity (LD50) | 94 µg | nih.gov |

In Vitro and Cellular Investigations of this compound Bioactivity

In vitro and cellular studies have primarily focused on elucidating the neurotoxic properties of this compound, which underpin its ecological role and potential applications. wikipedia.org The compound is known to be produced by hoplonemertine worms and is used in predation and defense. sci-hub.se

Investigations using crustaceans have been central to understanding its bioactivity. When injected into crayfish, this compound displays a weak paralytic activity. mdpi.comnih.gov This effect, while moderate, points to a direct interaction with the crustacean nervous system. mdpi.com The compound's neurotoxicity is a key characteristic that has been explored through electrophysiological studies and receptor binding assays to determine its molecular mechanisms of action. nih.gov

Cellular Pathway Modulation

The molecular mechanisms underlying this compound's bioactivity involve the modulation of specific cellular signaling pathways, primarily within the nervous system of invertebrates.

The principal mode of action identified is its interaction with nicotinic acetylcholine receptors (nAChRs) in crustaceans. By targeting these receptors, this compound disrupts normal cholinergic signaling, leading to the observed neurotoxic effects like paralysis.

In addition to its effects on nAChRs, this compound has been shown to modulate other neuronal receptors. A unique action was observed in the stomatogastric muscle of the crayfish, where this compound, along with anabaseine and 2,3'-bipyridyl, stimulates an unusual receptor that functions as a chloride channel. nih.govvliz.be This is currently the only known action for this compound, which is the most abundant pyridine alkaloid in Amphiporus angulatus. nih.govvliz.be Furthermore, this compound activates chemoreceptors in crustaceans that are involved in recognizing potential prey. mdpi.com

Table 2: Molecular Targets and Cellular Pathways of this compound

| Molecular Target/Pathway | Affected Organism/System | Observed Effect | Reference |

| Nicotinic Acetylcholine Receptors (nAChRs) | Crustaceans | Disruption of neural function, neurotoxicity | |

| Cholinergic Signaling | Crustaceans | Disruption of neural signaling pathways | |

| Putative Chloride Channel | Crayfish Stomatogastric Muscle | Receptor stimulation/channel activation | nih.govvliz.be |

| Chemoreceptors | Crustaceans | Activation, involved in prey recognition | mdpi.com |

Synthetic Chemistry of Nemertelline and Its Derivatives

Historical Development of Nemertelline Total Synthesis Strategies

A significant advancement came with the development of an "all-Suzuki" synthesis approach. acs.org This strategy utilized a series of palladium-catalyzed Suzuki cross-coupling reactions, which offered better control over the regiochemistry and avoided the use of toxic reagents. This method proved to be more efficient and scalable, allowing for the production of this compound in larger quantities for further biological studies. acs.org

Another key development was a highly efficient, two-step total synthesis. acs.orgnih.govcapes.gov.br This approach also relied on regioselective Suzuki cross-coupling reactions, demonstrating the versatility and power of this methodology in constructing complex polypyridyl systems like this compound. acs.orgnih.govcapes.gov.br

Regioselective and Stereoselective Synthetic Methodologies

The synthesis of an unsymmetrical quaterpyridine like this compound presents significant challenges in controlling the regioselectivity of the coupling reactions. The strategic use of halopyridinyl boronic acids in Suzuki cross-coupling reactions has been instrumental in achieving the desired regiochemistry. acs.orgnih.govcapes.gov.br The differential reactivity of halogens (e.g., iodine being more reactive than chlorine) on the pyridine (B92270) rings allows for sequential and controlled coupling steps. acs.org For instance, the synthesis of the key intermediate, 2,2′-dichloro-3,4′-bipyridine, was achieved with high regioselectivity by coupling precursors with strategically placed halogen atoms. acs.org

While this compound itself is achiral, the synthesis of its derivatives and analogs can involve the creation of stereocenters. For example, the synthesis of tetrahydro-nemertelline analogs would require stereoselective reduction methods to control the stereochemistry of the newly formed chiral centers. The principles of stereoselective synthesis, such as using chiral catalysts or auxiliaries, would be applicable in these cases to obtain specific stereoisomers.

Advanced Reaction Mechanisms in this compound Synthesis (e.g., Suzuki Cross-Coupling)

The Suzuki cross-coupling reaction is a cornerstone of modern organic synthesis and has been pivotal in the total synthesis of this compound. acs.orgnih.govcapes.gov.brphotonics.ru This palladium-catalyzed reaction involves the coupling of an organoboron compound (like a pyridyl boronic acid) with a halide (like a halopyridine). youtube.comresearchgate.net

The catalytic cycle of the Suzuki reaction generally proceeds through three main steps: youtube.comresearchgate.net

Oxidative Addition: The palladium(0) catalyst reacts with the aryl or vinyl halide to form a palladium(II) species.

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide. This step is often facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

In the synthesis of this compound, the careful selection of reaction partners and conditions ensures the desired regioselective coupling. For example, the reaction between 4-bromo-2-chloropyridine (B124038) and 2-chloropyridin-3-yl boronic acid selectively forms the desired bipyridine intermediate, as the bromine atom is more reactive towards oxidative addition than the chlorine atoms. acs.org This chemoselectivity is a key feature of the Suzuki reaction that enables the construction of complex molecules like this compound.

Semi-synthetic Modifications and Analog Preparation

The development of efficient total syntheses for this compound has paved the way for the preparation of various semi-synthetic modifications and analogs. These analogs are crucial for structure-activity relationship (SAR) studies to understand the key structural features required for its biological activity.

Systematic substitutions on the pyridine rings, such as the introduction of methyl or halogen groups, can be achieved through the synthesis of appropriately substituted precursors for the Suzuki cross-coupling reactions. For instance, 4'-methyl-2,3'-bipyridyl, a synthetic analog of natural bipyridyls, has been prepared and studied.

Structure Activity Relationship Sar Studies of Nemertelline Analogs

Design and Synthesis of Nemertelline Derivatives for SAR Probing

The exploration of this compound's SAR has necessitated the chemical synthesis of the natural product and its derivatives. The design of these analogs is often guided by a desire to understand the contribution of each pyridine (B92270) ring and the effects of various substituents on biological function.

Initial synthetic strategies focused on creating the core tetrapyridyl structure. An efficient, multigram-scale total synthesis of this compound was developed using a two-step process involving regioselective Suzuki cross-coupling reactions. nih.gov This method first creates a 2,2'-dichloro-3,4'-bipyridine (B1354095) intermediate, which is then coupled with pyridin-3-yl boronic acid to complete the this compound scaffold. nih.gov This convergent approach provides a versatile platform for creating analogs by modifying the boronic acid coupling partners. nih.gov Other synthetic methods, such as the Friedländer-type annulation, have also been explored for constructing the pyridyl framework. acs.org

The design of derivatives for SAR studies has generally followed systematic approaches:

Systematic Substitutions: The synthesis of analogs bearing methodical substitutions, such as methyl or halogen groups, on the pyridine rings is a proposed strategy to probe the influence of electronic and steric effects on bioactivity.

Ring System Modification: Analogs with a reduced number of pyridine rings, such as the naturally co-occurring and potent 2,3'-bipyridyl, have been synthesized to assess the importance of the full tetrapyridyl structure. mdpi.comdiva-portal.org

Saturation and Planarity Changes: Derivatives like tetrahydro-nemertelline and dehydronemertellines have been synthesized. The creation of dehydrothis compound analogs, for instance, introduces an additional C-C bond that alters the planarity of the ring system, which in turn affects its electronic and biological properties. researchgate.net

These synthetic efforts are not merely academic; they are driven by the need to create a library of related compounds for systematic biological evaluation, allowing researchers to build a comprehensive picture of the this compound SAR.

Correlating Structural Motifs with Specific Biological Activities

The biological evaluation of this compound and its synthetic and natural analogs has revealed distinct correlations between specific structural features and their neurotoxic and antifouling activities.

Neurotoxicity: this compound itself displays only weak paralytic activity when tested on crustaceans like crayfish. mdpi.comnih.gov In stark contrast, 2,3'-bipyridyl, a simpler analog found in the same worm, is a potent crustacean paralytic. nih.gov This suggests that the full tetrapyridyl structure of this compound is not optimal for the acute neurotoxic effects observed with simpler bipyridyls. However, this compound, 2,3'-bipyridyl, and another related alkaloid, anabaseine (B15009), all stimulate a unique nicotinic receptor in the crayfish stomatogastric muscle, indicating they share a common, albeit functionally different, molecular target. mdpi.comnih.gov This highlights that the number and arrangement of pyridine rings are critical determinants of the type and potency of neuroactivity.

Antifouling Activity: A significant area of research for this compound has been its potential as an environmentally benign antifouling agent. It inhibits the settlement of barnacle larvae with moderate potency. mdpi.comwikipedia.org SAR studies on related pyridyl alkaloids have provided crucial insights. For antifouling activity, the presence of the pyridine nitrogen atoms is essential. mdpi.comdiva-portal.org Research has shown that the protonation of these nitrogen atoms leads to a loss of antifouling activity, indicating that the un-ionized, more lipophilic form of the molecule is responsible for this effect. mdpi.comdiva-portal.org This contrasts with some neurotoxic activities at nicotinic acetylcholine (B1216132) receptors where a positive charge is often required for agonism.

The following table summarizes the comparative biological activities of this compound and related pyridyl alkaloids, illustrating the structure-activity relationships.

| Compound | Core Structure | Crustacean Paralytic Activity | Antifouling Activity (Barnacle Larvae) | Reference |

|---|---|---|---|---|

| This compound | Tetrapyridine | Weak | Moderate (IC₅₀ = 3.2 µM) | mdpi.comnih.gov |

| 2,3'-Bipyridyl | Bipyridine | Potent | Active (IC₅₀ = 4.1 µM) | diva-portal.orgnih.gov |

| Anabaseine | Bipyridine (tetrahydropyridine ring) | Potent | Active (IC₅₀ = 1.2 µM) | mdpi.comdiva-portal.org |

| 4'-Methyl-2,3'-bipyridyl | Substituted Bipyridine | Not Reported | Promising | sci-hub.se |

Computational and Chemoinformatic Approaches to this compound SAR Analysis

To further refine the understanding of this compound's SAR, computational and chemoinformatic methods have been employed. These in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, offer powerful tools to predict activity and rationalize observed biological data. nih.govresearchgate.net

QSAR studies have been applied to broader datasets of marine natural products to develop models that predict antifouling activity. nih.govresearchgate.net this compound has been included in the training sets for these models, which aim to build a statistical correlation between calculated molecular descriptors (e.g., lipophilicity, electronic properties, molecular shape) and observed antifouling potency. nih.gov The goal of such an approach is to create a predictive model that can screen virtual libraries of compounds, including novel this compound derivatives, to prioritize the synthesis of the most promising candidates. nih.govresearchgate.net A proposed methodological framework for a robust SAR study on this compound analogs involves applying multivariate regression models to correlate properties like substituent electronegativity with biological activity.

Molecular docking is another key computational tool that has been used to investigate this compound. Since the enzyme acetylcholinesterase (AChE) has been implicated in the larval settlement process of some marine organisms, it has been explored as a potential target for antifouling compounds. nih.govnih.gov Docking studies have been performed to predict the binding mode and affinity of this compound to the active site of AChE. nih.govresearchgate.net These simulations help to visualize potential interactions between the ligand and protein residues, providing a structural hypothesis for the molecule's mechanism of action and guiding the design of new analogs with improved binding characteristics. researchgate.net While these computational studies on large, diverse datasets provide valuable context, more focused in silico analysis on a dedicated series of this compound analogs would be required to build a highly specific and predictive SAR model.

Insights into Pharmacophore Identification and Lead Optimization (non-clinical)

The culmination of SAR studies is the identification of a pharmacophore—the essential three-dimensional arrangement of chemical features required for biological activity—and the use of this model for lead optimization.

While a formal pharmacophore model for this compound has not been extensively published, the process of lead optimization has been powerfully demonstrated with the related nemertine alkaloid, anabaseine. researchgate.net Anabaseine, a potent but non-selective nicotinic agonist, served as the starting scaffold for a lead optimization program. researchgate.netnih.gov This effort led to the development of GTS-21 (also known as DMXBA), a derivative that incorporates a dimethoxybenzylidene group onto the anabaseine core. This modification resulted in a compound with high selectivity for the α7 nicotinic acetylcholine receptor subtype and has been investigated in clinical trials for cognitive disorders. researchgate.net

This successful example using the anabaseine scaffold highlights the potential for optimizing this compound. The this compound structure could serve as a novel scaffold for developing new agents. nih.gov For antifouling applications, lead optimization could focus on synthesizing analogs that enhance potency against barnacle larvae while maintaining low environmental toxicity, a key attribute of the parent compound. doi.org Future work could involve creating a detailed pharmacophore model based on existing active analogs and using it to virtually screen for or design new derivatives with superior antifouling properties. nih.govnih.gov

Ecological and Evolutionary Perspectives of Nemertelline

Chemoecological Role of Nemertelline in Marine Ecosystems

This compound is a tetrapyridyl alkaloid produced by certain marine ribbon worms (nemerteans), such as Amphiporus angulatus. wikipedia.org In the complex marine ecosystems they inhabit, nemerteans employ a variety of chemical compounds for both predation and defense. oup.commarinespecies.org These worms face threats from predators and the constant pressure of epibiosis, where other organisms settle and grow on their surfaces. wordpress.comdoi.org this compound is a key component of the chemical arsenal (B13267) used to navigate these challenges. wikipedia.org

The primary chemoecological function of this compound appears to be defensive. mdpi.com Research has shown that it possesses antifouling properties, inhibiting the settlement of barnacle larvae. wikipedia.org This is a crucial adaptation for soft-bodied, often slow-moving organisms, as it prevents the overgrowth of epibionts that could impede movement, feeding, and respiration. doi.org The ecological role of this compound is still not fully understood, as it is only moderately toxic to crustaceans, which are common prey for some nemerteans. wikipedia.orgmdpi.com Its toxicity to crustaceans is comparable to that of nicotine (B1678760). wikipedia.org However, the compound's relatively low toxicity compared to other nemertean neurotoxins may make it particularly suitable for a defensive role, such as deterring predators or microbial infections, without being primarily a tool for paralyzing prey. doi.orgmdpi.com

The table below summarizes the known ecological activities of this compound.

| Ecological Interaction | Target Organism(s) | Observed Effect of this compound | Reference |

| Antifouling | Barnacle Larvae | Inhibition of larval settlement | wikipedia.org |

| Toxicity | Crustaceans | Moderately toxic | wikipedia.orgmdpi.com |

| Defense | Potential Predators / Microbes | Hypothesized antimicrobial and anti-feeding activity | mdpi.com |

Evolution of Pyridyl Alkaloid Biosynthesis in Nemertean Worms

The biosynthesis of pyridyl alkaloids in nemertean worms is an example of specialized metabolic evolution. mdpi.com These compounds are primarily found in hoplonemerteans, a class of nemerteans characterized by an armed proboscis. oup.comnih.gov The presence of a wide array of these alkaloids, with over 15 identified in Amphiporus angulatus alone, suggests a significant evolutionary investment in this chemical diversity. mdpi.comresearchgate.net

The evolutionary history of these compounds appears to be deep-rooted. Evidence suggests that the biosynthetic machinery for producing the precursor compound, anabaseine (B15009), was acquired early in the evolution of Hoplonemertea, predating the divergence of the monostiliferan and polystiliferan orders. nih.gov This indicates that the foundational elements of this chemical defense system were in place before major branching in the hoplonemertean lineage.

The proposed biosynthetic pathway for this compound highlights a process of molecular dimerization. mdpi.com It is hypothesized that this compound is formed through the combination of two other pyridyl alkaloids: anabaseine and a precursor to isoanatabine. mdpi.com This pathway suggests that the evolution of complex molecules like this compound occurred through the modification and combination of existing alkaloid structures. mdpi.com Delineating the precise biosynthetic pathways is crucial for understanding not only the evolution of this toxin family but also for potentially developing methods to biosynthesize these compounds for pharmacological research. mdpi.com

The table below outlines the key compounds involved in the proposed biosynthesis of this compound.

| Compound | Role in Biosynthesis | Chemical Class | Reference |

| Nicotinic Acid | Postulated initial precursor | Pyridine (B92270) carboxylic acid | mdpi.com |

| Anabaseine | Provides rings A and B of this compound | Pyridyl alkaloid | mdpi.com |

| Isoanatabine (precursor) | Provides rings C and D of this compound | Pyridyl alkaloid | mdpi.com |

| This compound | Final tetrapyridyl product | Tetrapyridyl alkaloid | mdpi.com |

Interplay between this compound Production and Symbiotic Microorganisms

The origin of complex natural products in marine invertebrates is often linked to symbiotic microorganisms. doi.org Many sessile or slow-moving marine animals, including sponges and worms, host a diverse community of microbes that contribute to their chemical defenses. doi.orgmdpi.com In nemerteans, a well-studied example is the production of tetrodotoxin (B1210768) (TTX), which is believed to originate from symbiotic bacteria, such as Vibrio alginolyticus. wordpress.commdpi.comresearchgate.net

However, the role of symbiotic microorganisms in the biosynthesis of pyridyl alkaloids like this compound is not yet definitively established. mdpi.com It remains an open and intriguing question whether the worm itself possesses the complete enzymatic machinery for this compound synthesis or if it relies on enzymes produced by bacterial endosymbionts. mdpi.com The poor growth of many isolated nemertean-associated bacteria on standard lab media is considered indirect evidence of a symbiotic relationship, suggesting the microbes are highly adapted to their host environment. researchgate.net While the production of some nemertean toxins is linked to symbionts, it has not been conclusively demonstrated for the pyridyl alkaloids. mdpi.comresearchgate.net Further research, potentially using transcriptomic and genomic approaches, is needed to clarify whether this compound is a product of the worm, its microbial partners, or a collaborative effort between them. mdpi.com

The table below contrasts the evidence for symbiotic production of different toxins in nemerteans.

| Toxin | Evidence for Symbiotic Production | Status | Reference |

| Tetrodotoxin (TTX) | Vibrio alginolyticus and other bacteria isolated from TTX-bearing nemerteans; bacteria can produce TTX in culture. | Strong evidence for symbiotic origin | wordpress.commdpi.comresearchgate.net |

| This compound (and other pyridyl alkaloids) | General presence of endosymbionts in nemerteans; raised as a hypothesis for pyridyl alkaloids. | Hypothetical; no direct evidence yet | doi.orgmdpi.com |

Future Directions and Emerging Research Avenues for Nemertelline

Elucidating Undiscovered Biosynthetic Enzymes and Pathways

The complete biosynthetic pathway of nemertelline, a tetrapyridyl alkaloid from the marine worm Amphiporus angulatus, remains largely uncharacterized, presenting a significant area for future research. nih.govwikipedia.org Current hypotheses suggest a complex series of reactions involving the dimerization of pyridine-containing precursors. nih.gov One proposed pathway involves the hetero-dimerization of anabaseine (B15009), which would form rings A and B of this compound, with a precursor of isoanatabine, providing rings C and D. nih.gov Another theory suggests that the 3-pyridyl rings originate from nicotinic acid or nicotinamide, while the other rings are derived from either another nicotinate (B505614), lysine (B10760008), or the sequential attachment of short-chain fatty acids. nih.gov

Recent studies have identified several new analogs of this compound, including tetrahydrothis compound, methylthis compound, and hydroxythis compound, which provides further clues into the biosynthetic machinery. nih.gov The presence of these analogs suggests the existence of a suite of currently unknown enzymes responsible for modifications such as methylation, hydroxylation, and reduction. nih.gov For instance, the biosynthesis of 3''-methyl-nemertelline and 3''-hydroxy-nemertelline is speculated to occur via the reaction of 2-(3′-pyridyl)-3-methyl-1,2,5,6-tetrahydropyridyl or 2-(3′-pyridyl)-3-hydroxy-1,2,5,6-tetrahydropyridyl precursors with anabaseine, respectively. nih.gov

Future research will likely focus on the isolation and characterization of these enzymes. Transcriptomic and proteomic analyses of A. angulatus, particularly of the proboscis where toxin concentrations are high, could reveal candidate genes and proteins involved in this compound biosynthesis. mdpi.comresearchgate.netresearchgate.net Isotopic labeling studies, using precursors like labeled nicotinic acid or lysine, could definitively trace the origins of the pyridine (B92270) rings and their substituents. nih.gov The successful identification and characterization of these biosynthetic enzymes and pathways would not only provide fundamental insights into the biochemistry of this unique marine natural product but also open avenues for its biotechnological production. nih.gov

| Proposed Biosynthetic Precursors for this compound and its Analogs |

| Precursor |

| Anabaseine |

| Isoanatabine precursor |

| Nicotinic acid / Nicotinamide |

| Lysine / Short-chain fatty acids |

| 2-(3′-pyridyl)-3-methyl-1,2,5,6-tetrahydropyridyl |

| 2-(3′-pyridyl)-3-hydroxy-1,2,5,6-tetrahydropyridyl |

Advanced Spectroscopic and Analytical Techniques for this compound Profiling

The identification and characterization of this compound and its growing number of analogs necessitate the use of sophisticated analytical techniques. nih.govmdpi.com Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) have been instrumental in the initial detection and isolation of this compound and its derivatives from crude extracts of A. angulatus. nih.govclockss.org High-resolution mass spectrometry (HRMS) is crucial for determining the empirical formula of these novel compounds. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy, including advanced multi-dimensional techniques like COSY, NOESY, HMQC, HMBC, and TOCSY, has been indispensable for the complete structural elucidation of this compound and its analogs, such as tetrahydrothis compound. nih.gov Recently, the complete 13C NMR assignments for this compound were reported, which will greatly aid in the structural analysis of related future discoveries. nih.govmdpi.com

Emerging analytical approaches could further enhance the profiling of this compound and its chemical space. Techniques like LC-MS/MS can provide more detailed structural information and facilitate the differentiation of isomers. researchgate.net The application of hyphenated techniques such as GC-FTIR-MS offers an additional layer of structural information, which was critical in the identification of 3-methyl-2,3'-bipyridyl, a potential biosynthetic precursor to methyl-nemertelline. clockss.org Furthermore, the development of quantitative methods, potentially using synthetic standards and techniques like UV-Vis absorption, is needed for accurate determination of this compound concentrations in biological and environmental samples. The Ehrlich reagent-based spectrophotometric assay, successfully used for anabaseine, could potentially be adapted for this compound, providing a rapid and sensitive detection method. mdpi.com

| Analytical Technique | Application in this compound Research |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Initial detection and isolation of this compound and its volatile analogs. nih.govclockss.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of this compound and its analogs from complex mixtures. nih.govmdpi.com |

| High-Resolution Mass Spectrometry (HRMS) | Determination of elemental composition and empirical formula. nih.gov |

| 1D and 2D NMR (COSY, NOESY, HMQC, HMBC, TOCSY) | Complete structural elucidation and assignment of proton and carbon signals. nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Detailed structural fragmentation analysis and isomer differentiation. researchgate.net |

| Gas Chromatography-Fourier-Transform Infrared Spectroscopy-Mass Spectrometry (GC-FTIR-MS) | Provides complementary structural information for volatile compounds. clockss.org |

Development of Novel Chemical Tools and Probes Based on the this compound Scaffold

The unique tetrapyridyl structure of this compound presents a promising scaffold for the development of novel chemical tools and probes. sigmaaldrich.com While this compound itself has shown only moderate toxicity in some assays, its structural complexity and potential to interact with biological targets make it an interesting starting point for chemical biology and drug discovery efforts. nih.gov The synthesis of this compound and its analogs has been achieved through methods like the Suzuki cross-coupling reaction, which allows for the modular construction of the tetrapyridyl system. sigmaaldrich.comnih.gov This synthetic accessibility is key to creating a library of derivatives with modified properties.

Future research could focus on designing and synthesizing this compound-based probes to investigate its mechanism of action and identify its molecular targets. For example, incorporating photoreactive groups or affinity tags into the this compound scaffold could enable photoaffinity labeling or affinity purification experiments to pull down its binding partners. Fluorescently labeled this compound analogs could be used to visualize its localization within cells and tissues.

Furthermore, the this compound scaffold could be explored for the development of new therapeutic agents. By systematically modifying the substitution pattern and the connectivity of the pyridine rings, it may be possible to enhance its potency and selectivity for specific biological targets. The anabaseine scaffold, a related pyridyl alkaloid from nemertean worms, has been successfully used to develop the pro-cognitive and anti-inflammatory drug candidate GTS-21, demonstrating the potential of this class of compounds. mdpi.comresearchgate.net The development of this compound-based compounds could be guided by computational modeling and structure-activity relationship (SAR) studies to predict their binding to target proteins.

Sustainable Production Strategies for this compound and its Analogs

The natural source of this compound, the marine worm Amphiporus angulatus, is not a viable source for large-scale production due to the low abundance of the organism and the small amounts of the compound that can be isolated. nih.govwikipedia.org Therefore, developing sustainable production strategies is crucial for enabling further research and potential applications of this compound and its analogs.

Chemical synthesis offers a promising route for the production of this compound. An efficient two-step total synthesis has been developed, utilizing a regioselective Suzuki cross-coupling reaction. sigmaaldrich.comnih.gov This method allows for the multigram-scale synthesis of this compound and provides the flexibility to create a variety of analogs by using different boronic acid coupling partners. nih.gov Future efforts in chemical synthesis could focus on optimizing the existing routes to improve yields, reduce costs (particularly of the palladium catalyst), and employ greener chemical methods.

Q & A

Q. What are the standard chromatographic methods for isolating Nemertelline from marine organisms, and how do retention times vary under different conditions?

- Methodological Answer : this compound is typically isolated using high-performance liquid chromatography (HPLC) with reverse-phase columns. Retention times (e.g., ~1600 seconds for this compound in ) depend on solvent gradients and column specifications. Comparative studies with structurally similar alkaloids (e.g., Anabasine at ~800 seconds) require optimization of mobile-phase composition (e.g., acetonitrile/water ratios) and pH adjustments to resolve overlapping peaks .

Q. How can researchers validate the purity of this compound post-isolation?

- Methodological Answer : Purity is assessed via tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. Quantification using UV-Vis absorption at specific wavelengths (e.g., 254 nm for pyridine derivatives) coupled with calibration curves from synthetic standards is recommended. highlights the need for cross-referencing retention times and spectral data against known analogs like 2,3'-bipyridyl .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent concentrations). Apply meta-analysis frameworks (e.g., PRISMA guidelines) to normalize data. For example, cytotoxicity IC₅₀ values should be contextualized with controls like Anabaseine ( ) and tested under identical osmotic conditions. Statistical tools like ANOVA can identify confounding variables .

Q. What experimental designs are suitable for elucidating this compound’s stereochemistry and tautomeric equilibria?

- Methodological Answer : Use X-ray crystallography for absolute configuration determination. For dynamic equilibria, variable-temperature NMR (VT-NMR) and density functional theory (DFT) calculations are critical. notes that methylated derivatives (e.g., "Methyl-nemertelline") may stabilize specific tautomers, enabling comparative spectral analysis .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound analogs?

- Methodological Answer : Synthesize analogs (e.g., "Tetrahydro-nemertelline" in ) with systematic substitutions (e.g., methyl, halogen groups). Test against a panel of biological targets (e.g., nicotinic acetylcholine receptors) using dose-response assays. Apply multivariate regression models to correlate substituent electronegativity with activity, ensuring replication across ≥3 independent trials .

Methodological and Ethical Considerations

Q. What statistical frameworks are recommended for analyzing this compound’s ecological distribution data?

- Methodological Answer : Use spatial autocorrelation models (e.g., Moran’s I) to assess geographic clustering. Pair with permutational multivariate analysis (PERMANOVA) to evaluate environmental covariates (e.g., salinity, temperature). underscores the need for post-hoc power analysis to mitigate Type II errors in low-sample-size studies .

Q. How should researchers address ethical challenges in collecting this compound-producing organisms from protected marine habitats?

- Methodological Answer : Adhere to Nagoya Protocol guidelines for access and benefit-sharing. Obtain permits from local authorities and document collection coordinates (GPS) for reproducibility. mandates collaboration with marine conservation experts to minimize ecological disruption .

Data Interpretation and Reproducibility

Q. What steps ensure reproducibility in this compound isolation protocols?

Q. How can researchers differentiate artifact peaks from genuine this compound derivatives in chromatograms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.